molecular formula C10H10FNO4 B8420423 4-Acetamido-5-fluorosalicylic acid methyl ester

4-Acetamido-5-fluorosalicylic acid methyl ester

Cat. No. B8420423
M. Wt: 227.19 g/mol
InChI Key: XRWFNOPBWQRVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06624153B2

Procedure details

Table 8 shows the results of the preliminary screening tests of the prodrug, compound 11 and the fluorinated analog of PAS, 4-Amino-5-fluorosalicylic Acid 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[C:7]([OH:16])[C:8](=[CH:13][C:14]=1F)[C:9]([O:11]C)=[O:10])(=O)C.NC1C=C(O)C(=CC=1F)C(O)=O>>[NH2:4][C:5]1[CH:6]=[C:7]([OH:16])[C:8](=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(C(=O)OC)=CC1F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(C(=O)O)=CC1F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(C(=O)O)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.